molecular formula C17H21N5O2S B5620149 2-(2-isopropyl-1H-imidazol-1-yl)-N-{[5-(2-thienylmethyl)-1,2,4-oxadiazol-3-yl]methyl}propanamide

2-(2-isopropyl-1H-imidazol-1-yl)-N-{[5-(2-thienylmethyl)-1,2,4-oxadiazol-3-yl]methyl}propanamide

Cat. No. B5620149
M. Wt: 359.4 g/mol
InChI Key: KZCQSMGRZCPGDW-UHFFFAOYSA-N
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Description

The exploration of heterocyclic compounds, particularly those involving imidazole and oxadiazole rings, is a significant area of research due to their potential applications in various fields, including medicinal chemistry. These compounds are known for their diverse biological activities and have been the subject of numerous synthetic and analytical studies to understand their properties and potential applications.

Synthesis Analysis

The synthesis of bi-heterocyclic propanamides involves multiple steps, starting from specific precursors through reactions such as S-substitution, conversion of hydrazide by hydrazine hydrate, and stirring with electrophiles in a basic aqueous medium. This process highlights the complexity and precision required in synthesizing these compounds, aiming to achieve high purity and yield (Abbasi et al., 2020).

Molecular Structure Analysis

Structural elucidation of these compounds is typically performed using advanced spectroscopic techniques, including IR, 1H-NMR, 13C-NMR, and EI-MS. These methods provide detailed information about the molecular structure, confirming the successful synthesis and identifying key functional groups and their arrangements within the molecule (Ünver et al., 2009).

Chemical Reactions and Properties

Chemical reactions involving these compounds often aim to modify their structure to study their reactivity or to enhance their biological activity. For example, the introduction of various substituents through reactions with electrophiles or the synthesis of novel derivatives by reacting with different amines shows the versatility and reactivity of these compounds. These reactions are crucial for developing new compounds with desired properties and activities (Nazir et al., 2018).

properties

IUPAC Name

2-(2-propan-2-ylimidazol-1-yl)-N-[[5-(thiophen-2-ylmethyl)-1,2,4-oxadiazol-3-yl]methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O2S/c1-11(2)16-18-6-7-22(16)12(3)17(23)19-10-14-20-15(24-21-14)9-13-5-4-8-25-13/h4-8,11-12H,9-10H2,1-3H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZCQSMGRZCPGDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC=CN1C(C)C(=O)NCC2=NOC(=N2)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-isopropyl-1H-imidazol-1-yl)-N-{[5-(2-thienylmethyl)-1,2,4-oxadiazol-3-yl]methyl}propanamide

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